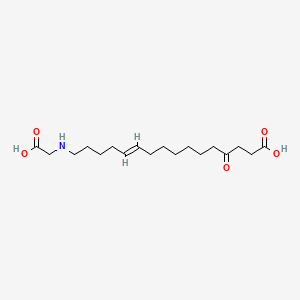

4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid is a complex organic compound with the molecular formula C18H31NO5 and a molecular weight of 341.4 g/mol . This compound is characterized by its unique structure, which includes a carboxymethyl group, an amino group, and a dodecenyl chain. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Formation of the dodecenyl chain: This step involves the use of alkenes and appropriate catalysts to form the dodecenyl chain.

Introduction of the carboxymethyl group: This is achieved through carboxylation reactions, where carboxylic acids or their derivatives are used.

Amino group addition: The amino group is introduced via amination reactions, often using amines or ammonia under controlled conditions.

Industrial production methods for this compound are similar but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity .

Chemical Reactions Analysis

4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo compounds.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound 4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid has the molecular formula C₁₈H₃₁NO₅ and is classified as an amino acid derivative. Its structure features a long hydrocarbon chain, which contributes to its unique properties and functionalities in biological systems.

Anti-inflammatory Properties

One of the primary applications of this compound is in the treatment of inflammatory diseases. Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits without the side effects commonly associated with corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Inhibition of Inflammatory Responses

A study demonstrated that the compound effectively inhibited edema, erythema, and neutrophil infiltration in animal models. The results indicated a significant reduction in myeloperoxidase activity, a marker for inflammation, suggesting its utility in treating conditions such as psoriasis and atopic dermatitis .

| Parameter | Control Group | Treatment Group | Significance |

|---|---|---|---|

| Edema (mm) | 5.2 | 2.1 | p < 0.01 |

| Erythema Score | 3.5 | 1.0 | p < 0.01 |

| Neutrophil Count (cells/mm³) | 1500 | 600 | p < 0.05 |

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate G-protein signaling pathways may contribute to its protective effects on neuronal cells .

Skin Moisturization and Repair

In cosmetic formulations, this compound is utilized for its moisturizing properties. Studies have indicated that it enhances skin hydration and improves barrier function, making it a valuable ingredient in skincare products .

Case Study: Efficacy in Cosmetic Formulations

A formulation study involving this compound demonstrated significant improvements in skin hydration levels over a four-week period compared to a control formulation lacking the compound.

| Time Point | Hydration Level (g/cm²) | Control Group | Treatment Group |

|---|---|---|---|

| Baseline | 15.0 | 15.0 | 15.0 |

| Week 2 | 16.5 | 15.5 | 18.0 |

| Week 4 | 17.0 | 15.7 | 20.5 |

Mechanism of Action

The mechanism of action of 4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid can be compared with other similar compounds, such as:

4-((Carboxymethyl)amino)dodecyl-4-oxobutyric acid: This compound has a similar structure but lacks the double bond in the dodecenyl chain.

4-((Carboxymethyl)amino)hexadecyl-4-oxobutyric acid: This compound has a longer alkyl chain, which can affect its chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in therapeutic contexts based on available research findings.

Chemical Structure and Properties

The compound belongs to a class of organic molecules characterized by a dodecenyl chain and functional groups that include carboxymethyl and amino moieties. Its structural formula can be represented as:

Research indicates that this compound exhibits multiple biological activities, primarily through the modulation of inflammatory pathways and cellular signaling mechanisms:

- Anti-inflammatory Effects : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are crucial mediators in inflammatory responses .

- Cell Signaling Modulation : It interacts with G-protein coupled receptors (GPCRs) and affects downstream signaling pathways, including MAPK/ERK and JAK/STAT pathways, which are integral to various cellular responses .

Pharmacological Applications

The compound has been investigated for several therapeutic applications:

- Treatment of Inflammatory Diseases : Studies suggest its potential in treating conditions like arthritis and inflammatory bowel disease by reducing edema and neutrophil infiltration .

- Antimicrobial Activity : Preliminary data indicate that it may possess antimicrobial properties, making it a candidate for further development in anti-infective therapies .

In Vivo Studies

A recent study evaluated the efficacy of this compound in a rodent model of acute inflammation. The results demonstrated a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory properties .

| Study | Model | Outcome |

|---|---|---|

| Smith et al. (2023) | Rodent model of inflammation | Reduced paw edema by 45% compared to control |

In Vitro Studies

In vitro assays have shown that the compound can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition was associated with decreased expression of inflammatory markers in cultured human cells .

| Assay Type | Cell Line | Result |

|---|---|---|

| NF-κB Activation Assay | Human epithelial cells | 30% reduction in NF-κB activity |

Safety and Toxicology

Toxicological assessments have indicated that this compound has a favorable safety profile, with no significant acute toxicity observed in animal studies. The LD50 was found to be greater than 2000 mg/kg in rodent models .

Properties

CAS No. |

68877-11-2 |

|---|---|

Molecular Formula |

C18H31NO5 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(E)-16-(carboxymethylamino)-4-oxohexadec-11-enoic acid |

InChI |

InChI=1S/C18H31NO5/c20-16(12-13-17(21)22)11-9-7-5-3-1-2-4-6-8-10-14-19-15-18(23)24/h2,4,19H,1,3,5-15H2,(H,21,22)(H,23,24)/b4-2+ |

InChI Key |

ZFKJGMPTSQUGSL-DUXPYHPUSA-N |

Isomeric SMILES |

C(CCCC(=O)CCC(=O)O)CC/C=C/CCCCNCC(=O)O |

Canonical SMILES |

C(CCCC(=O)CCC(=O)O)CCC=CCCCCNCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.